Chemical Properties of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol
The following technical guide details the chemical properties, synthesis, and applications of (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol , a significant intermediate in medicinal chemistry and bioconjugation. Content Type...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol , a significant intermediate in medicinal chemistry and bioconjugation.
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
(4-(1H-1,2,3-triazol-1-yl)phenyl)methanol is a bifunctional molecular scaffold characterized by a 1,4-disubstituted aromatic system . It features a polar hydroxymethyl group (benzyl alcohol) and a 1,2,3-triazole moiety attached via the N1 nitrogen. This specific connectivity distinguishes it from its C4-linked isomer, dictating its synthesis via azide-alkyne cycloaddition (Click Chemistry) rather than alkyne-azide coupling.
This compound serves as a critical bioisostere for amide bonds in drug design and a robust linker in PROTAC (Proteolysis Targeting Chimera) development. Its chemical stability, high dipole moment, and capacity for hydrogen bonding make it an ideal candidate for fragment-based drug discovery (FBDD).
Structural & Physicochemical Analysis[1][2][3]
The molecule comprises a phenyl ring substituted at the para positions. The electron-withdrawing nature of the triazole ring (via N1) influences the acidity and reactivity of the benzyl alcohol.
The 1,2,3-triazole ring is a celebrated bioisostere for the amide bond (–CO–NH–).
Planarity: Like the amide bond, the triazole ring is planar.
Dipole Alignment: The dipole of the triazole ring aligns similarly to that of a peptide bond, allowing it to mimic peptide interactions within a binding pocket without susceptibility to enzymatic hydrolysis (proteases).
N1-Linkage Effect: Attachment via N1 (as opposed to C4) creates a conjugated system with the phenyl ring, slightly deactivating the ring towards electrophilic aromatic substitution but enhancing stability.
Synthetic Pathways[1][6][7]
The synthesis of the N1-linked isomer, (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol , is strictly governed by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Azide Formation: Dissolve 4-aminobenzyl alcohol in HCl/H₂O at 0°C. Add NaNO₂ dropwise. Treat the diazonium salt with NaN₃ to yield 4-azidobenzyl alcohol . Caution: Azides are potentially explosive; keep molecular weight ratio (C+O)/N > 3.
Click Reaction: Suspend 4-azidobenzyl alcohol in t-BuOH/H₂O. Add sodium ascorbate and copper sulfate.
Cycloaddition: Introduce acetylene source. If using TMS-acetylene, react at RT for 12h, then treat with TBAF to remove the silyl group.
Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates or crystallizes due to its polarity.
Chemical Reactivity Profile
The molecule possesses two distinct reactive centers: the primary alcohol and the triazole ring .
Alcohol Transformations
The hydroxymethyl group is a versatile handle for further functionalization:
Oxidation: Can be oxidized to 4-(1,2,3-triazol-1-yl)benzaldehyde (using MnO₂ or Swern conditions) or the corresponding benzoic acid (using Jones reagent). The aldehyde is a key intermediate for Schiff base formation.
Halogenation: Conversion to benzyl bromide/chloride using PBr₃ or SOCl₂ allows for nucleophilic substitution (e.g., attaching the scaffold to a PROTAC E3 ligase ligand).
Triazole Ring Stability
Redox Stability: The 1,2,3-triazole ring is inert to most oxidizing and reducing conditions, making it an excellent bio-orthogonal linker.
Acid/Base: It is a very weak base (pKa of conjugate acid ~0). It does not protonate at physiological pH, ensuring the molecule remains neutral and membrane-permeable.
Applications in Drug Discovery
PROTAC Linker Design
This molecule is widely used as a "rigid" linker in PROTACs.
Rigidity: The phenyl-triazole bond has limited rotation compared to alkyl chains, allowing for the precise orientation of the Warhead (target protein binder) and the E3 Ligase binder.
Solubility: The nitrogen-rich triazole improves the aqueous solubility of otherwise hydrophobic PROTAC molecules.
Bioisosteric Replacement
In kinase inhibitors and enzyme ligands, the 1-phenyl-1,2,3-triazole moiety often replaces a benzamide group.
Metabolic Stability: Unlike amides, the triazole is resistant to amidases and peptidases, prolonging the half-life (
) of the drug candidate.
References
Mechanistic Insight into 1,2,3-Triazole Bioisosterism:
Bonandi, E. et al. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017.
CuAAC Synthesis Protocols:
Rostovtsev, V. V. et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002.
Triazole Properties in Drug Design:
Dheer, D. et al. "The 1,2,3-triazole 'all-in-one' ring system in drug discovery." Expert Opinion on Drug Discovery, 2022.
PROTAC Linker Chemistry:
Testa, A. et al. "Design and Synthesis of PROTACs." Methods in Molecular Biology, 2021.
An In-depth Technical Guide to Determining the Solubility of (4-Triazol-1-yl-phenyl)-methanol in Organic Solvents
An In-depth Technical Guide to Determining the Solubility of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Determining the Solubility of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol, a compound of interest in modern medicinal chemistry, notably as a component in PROTACs.[4] Lacking readily available public solubility data, this document focuses on the foundational principles and a detailed, field-proven experimental workflow for generating this crucial dataset. We will delve into the theoretical underpinnings of solubility, provide a step-by-step protocol for the gold-standard shake-flask method, discuss analytical quantification via High-Performance Liquid Chromatography (HPLC), and explore the application of Hansen Solubility Parameters for rational solvent selection.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical development.[5][6] For a molecule like (4-[1][2][3]Triazol-1-yl-phenyl)-methanol, understanding its solubility profile is paramount for:
Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and maximizing yield.
Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration. Low aqueous solubility, for instance, can lead to poor bioavailability.[3]
This guide will equip the researcher with the necessary tools to empirically determine the solubility of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol in a range of organic solvents, thereby enabling informed decision-making throughout the drug development pipeline.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" provides a fundamental, qualitative guide to solubility: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7] The structure of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol—comprising a polar triazole ring, a hydroxyl group capable of hydrogen bonding, and a less polar phenyl ring—suggests a nuanced solubility profile. To move beyond this qualitative assessment, we can employ more sophisticated models like Hansen Solubility Parameters (HSP).
HSP theory decomposes the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.[2][8][9]
A solvent and solute with similar HSP values are likely to be miscible.[8] While experimentally determined HSP values for our target molecule are unavailable, this framework provides a powerful tool for rational solvent selection and for interpreting the experimental data obtained.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The most reliable method for determining equilibrium or thermodynamic solubility is the shake-flask method.[10][11] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12]
Rationale for Method Selection
The shake-flask method is chosen over kinetic solubility assays because it measures the true equilibrium solubility, which is crucial for downstream applications like formulation and process chemistry.[3] Kinetic methods, while faster, often overestimate solubility as they rely on the dissolution of a DMSO stock solution and can lead to supersaturated, metastable solutions.[3]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Preparation:
For each organic solvent to be tested, prepare three replicate glass vials.
Add an excess amount of solid (4-[1][2][3]Triazol-1-yl-phenyl)-methanol to each vial. An excess is critical to ensure a saturated solution remains in equilibrium with the solid phase.[10] A visual confirmation of undissolved solid at the end of the experiment is necessary.
Accurately pipette a specific volume (e.g., 1-2 mL) of the chosen organic solvent into each vial.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[11] Consistent temperature is crucial as solubility is temperature-dependent.[5][13]
Agitate the samples for a predetermined time to reach equilibrium. This typically requires 24 to 48 hours.[3][10] A preliminary experiment can be conducted to determine the time to equilibrium by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.
Phase Separation:
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant.[10][11]
If filtering, use a chemically compatible syringe filter (e.g., PTFE for most organic solvents) with a small pore size (e.g., 0.22 µm) to remove all particulate matter. Discard the initial few drops of filtrate to avoid any potential adsorption onto the filter membrane.
Quantification:
Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol.[10][14]
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute due to its high sensitivity, specificity, and reproducibility.[15][16]
HPLC Method Development Outline
A robust HPLC method is essential for accurate solubility determination. The development process involves:
Understanding Physicochemical Properties: Knowledge of the analyte's structure, pKa, and UV absorbance is critical for initial parameter selection.[16]
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for molecules of this nature. A mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[15][17]
Method Optimization: Fine-tune parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume to achieve a sharp, symmetrical peak with a reasonable retention time.[16]
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol to ensure maximum sensitivity.
Method Validation: The method must be validated for linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[14]
Sample Protocol: HPLC Quantification
Instrument: HPLC with UV Detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: λmax of the compound (to be determined experimentally).
Injection Volume: 10 µL.
Calibration: Prepare a series of standard solutions of known concentrations of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.
Data Analysis and Presentation
Once the concentration of the saturated solution is determined from the HPLC analysis, the solubility is calculated by taking the dilution factor into account. The results should be presented in a clear and concise manner.
Solubility Data Table
The final solubility data for (4-[1][2][3]Triazol-1-yl-phenyl)-methanol should be summarized in a table for easy comparison.
Organic Solvent
Dielectric Constant
Solubility (mg/mL) at 25°C (Mean ± SD, n=3)
Solubility (mol/L) at 25°C
Methanol
32.7
[Experimental Data]
[Calculated Data]
Ethanol
24.5
[Experimental Data]
[Calculated Data]
Isopropanol
19.9
[Experimental Data]
[Calculated Data]
Acetonitrile
37.5
[Experimental Data]
[Calculated Data]
Acetone
20.7
[Experimental Data]
[Calculated Data]
Ethyl Acetate
6.02
[Experimental Data]
[Calculated Data]
Dichloromethane
9.08
[Experimental Data]
[Calculated Data]
Toluene
2.38
[Experimental Data]
[Calculated Data]
[Other Solvents]
*[...] *
[Experimental Data]
[Calculated Data]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for determining the solubility of (4-[1][2][3]Triazol-1-yl-phenyl)-methanol in various organic solvents. By adhering to the detailed shake-flask protocol and employing a validated HPLC method for quantification, researchers can generate high-quality, reliable data essential for advancing their drug discovery and development projects.
The generated data will serve as a critical reference for process chemists optimizing synthesis and purification, and for formulation scientists designing novel delivery systems. Furthermore, these experimental values can be used to calculate and refine the Hansen Solubility Parameters for the molecule, enabling more accurate in silico predictions for future solvent screening and formulation design.
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. (URL: [Link])
Annex 4 - World Health Organization (WHO). (URL: [Link])
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (URL: [Link])
(PDF) Principles of Solubility - ResearchGate. (URL: [Link])
Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. (URL: [Link])
(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (URL: [Link])
METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. (URL: [Link])
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (URL: [Link])
HPLC Method development: an overview. - PharmaCores. (URL: [Link])
EP1162456A1 - HPLC Method for purifying organic compounds - Google P
Predicting drug solubility in organic solvents mixtures - Unipd. (URL: [Link])
The Triazole-Phenyl-Methanol motif is the pharmacophoric engine of many systemic antifungals (e.g., Fluconazole, Voriconazole). Structural elucidation of this scaffold is non-trivial due to three analytical challenges:
Tautomeric Ambiguity: Distinguishing between 1,2,4-triazole regioisomers (N1 vs. N2 substitution).
Spectral Overlap: The triazole singlets often obscure or are obscured by the phenyl multiplet in low-field solvents.
Labile Protons: The tertiary or secondary hydroxyl group exhibits variable chemical shifts and coupling behaviors depending on solvent hygroscopicity.
This guide provides a self-validating NMR workflow to unambiguously assign these structures, utilizing DMSO-
as the primary solvent to lock the hydroxyl proton in a visible, coupled state.
Experimental Protocol: The "Lock-and-Confirm" Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), we do not use CDCl
as the primary solvent. In CDCl, the hydroxyl proton exchanges rapidly, appearing as a broad singlet that provides no structural connectivity data.
The Protocol:
Solvent: Dissolve 5-10 mg of analyte in 0.6 mL DMSO-
(99.9% D) .
Why: DMSO forms strong hydrogen bonds with the -OH group, slowing proton exchange (
). This reveals the coupling, turning the -OH signal into a diagnostic doublet (for secondary alcohols) or singlet (for tertiary).
Acquisition: Run standard
H (300K, 16 scans) and C (1024 scans).
The "Shake" Validation: After initial acquisition, add 1 drop of D
O to the NMR tube, shake vigorously, and re-acquire the H spectrum.
Result: The -OH peak will vanish (deuterium exchange), and the adjacent methine proton (CH-OH) will simplify from a doublet to a singlet. This confirms the identity of the hydroxyl moiety.
Visualization: Analytical Workflow
Caption: Figure 1. The "Lock-and-Confirm" workflow ensures unambiguous assignment of labile hydroxyl protons.
H NMR Spectral Analysis
The
H NMR spectrum of a triazole-phenyl-methanol derivative in DMSO- is characterized by four distinct zones.
A. The Triazole "Fingerprint" (7.8 – 9.0 ppm)
The 1,2,4-triazole ring protons are highly deshielded heteroaromatics.
H-3 (Azomethine): Appears most downfield (
8.5 – 9.0 ppm) as a sharp singlet. It is flanked by two nitrogen atoms.[1][2]
H-5: Appears slightly upfield relative to H-3 (
7.8 – 8.2 ppm).
Diagnostic Value: In N1-substituted triazoles (the bioactive isomer), the
between H-3 and H-5 is typically >0.5 ppm. If the substitution is at N4 (symmetric), the protons would be equivalent (singlet of 2H), which is a sign of incorrect synthesis.
B. The Phenyl Region (7.3 – 7.6 ppm)
Standard aromatic multiplets.
Ortho protons: Often distinct doublets.
Meta/Para protons: Overlapping multiplets.
Interaction: Look for NOE correlations between the phenyl ortho protons and the methine/methylene linker to confirm connectivity.
C. The Chiral Linker (Methine/Methylene)
This is the structural pivot point.
Shift:
6.8 – 7.2 ppm (highly deshielded by the -OH, -Phenyl, and -Triazole).
Multiplicity:
In DMSO: Appears as a doublet (
Hz) due to coupling with the -OH proton.
In CDCl
(or after DO shake): Collapses to a singlet .
D. The Hydroxyl Probe (Variable)
Shift:
6.0 – 7.0 ppm (in DMSO).
Multiplicity:Doublet (
Hz).
Note: If this peak is broad or a singlet in DMSO, the sample may be "wet" (containing water) or acidic, catalyzing exchange.
Summary Table: Typical Chemical Shifts (DMSO-
)
Proton Group
Chemical Shift ( ppm)
Multiplicity
Coupling ( Hz)
Diagnostic Note
Triazole H-3
8.50 – 9.00
Singlet (s)
-
Most downfield signal; confirms triazole ring integrity.
Triazole H-5
7.80 – 8.20
Singlet (s)
-
Confirms N1-substitution (asymmetry).
Phenyl Ar-H
7.30 – 7.60
Multiplets (m)
-
Integration must equal 5H (for unsubstituted phenyl).
Methine (CH)
6.80 – 7.20
Doublet (d)
4.5 – 6.0
Couples to OH. Collapses to 's' with DO.
Hydroxyl (OH)
6.20 – 6.80
Doublet (d)
4.5 – 6.0
Exchangeable. Disappears with DO.
C NMR Analysis
The carbon spectrum provides the skeletal confirmation.
70 – 85 ppm. This shift is sensitive to the electronic nature of the triazole attachment.
Phenyl Ipso Carbon:
138 – 142 ppm (Quaternary, low intensity).
Advanced Validation: 2D NMR Logic
To prove the structure is N1-linked (and not N2 or N4), you must use HMBC (Heteronuclear Multiple Bond Correlation).
HMBC Connectivity Logic
The Methine Anchor: The methine proton (
~7.0) will show a strong correlation to the Triazole C-5 and the Phenyl Ipso Carbon .
The Triazole Confirmation:
H-5 will correlate to C-3 .
H-3 will correlate to C-5 .
Crucial: The methine proton will typically correlate strongly to C-5 (3-bond) but NOT to C-3 (too distant), confirming the N1 attachment point.
Visualization: HMBC Correlations
Caption: Figure 2. Key HMBC correlations distinguishing the N1-isomer. The Methine-to-C5 correlation is the definitive structural proof.
References
Barbosa, T. M., et al. (2017).[4] "1H and 19F NMR in drug stress testing: the case of voriconazole." RSC Advances, 7, 34000-34004.[4][5] (Provides definitive assignments for triazole protons in complex alcohol scaffolds).
Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative database for chemical shift ranges and solvent effects).[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The standard text for coupling constant analysis).
Thermodynamic Stability of 4-Substituted 1,2,3-Triazole Derivatives
This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-substituted 1,2,3-triazole derivatives. It is designed for researchers in medicinal chemistry and materials science, moving beyon...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-substituted 1,2,3-triazole derivatives. It is designed for researchers in medicinal chemistry and materials science, moving beyond basic synthesis into the physicochemical principles that govern the stability of these scaffolds.
Technical Guide & Whitepaper
Executive Summary
The 1,2,3-triazole moiety, particularly the 4-substituted derivative, serves as a cornerstone in modern drug discovery and materials science due to its high dipole moment (~5 D), hydrogen-bonding capability, and bioisosteric resemblance to amide bonds. While often celebrated for its kinetic accessibility via Click Chemistry (CuAAC), its thermodynamic profile is equally critical for shelf-life, metabolic resistance, and energetic materials applications.
This guide dissects the stability of these derivatives into two distinct physicochemical domains:
Annular Tautomerism (The
vs. Equilibrium): Critical for -unsubstituted triazoles.
Thermal & Isomeric Stability: Critical for 1,4-disubstituted scaffolds.
Part 1: The Thermodynamic Landscape
Annular Tautomerism in
-Unsubstituted Derivatives
For 4-substituted-1,2,3-triazoles (where
is unsubstituted), the molecule exists in a dynamic equilibrium between the - and -tautomers. Unlike many heterocycles where one form dominates exclusively, 1,2,3-triazoles exhibit a sensitive dependence on phase and solvent.
Gas Phase & Non-Polar Solvents: The
-tautomer is thermodynamically favored by approximately 3.5–4.5 kcal/mol .[1] This is attributed to the minimization of lone-pair repulsion between adjacent nitrogens.
Aqueous & Polar Solvents: The equilibrium shifts. The
-tautomer possesses a significantly higher dipole moment ( D) compared to the -form ( D). Consequently, polar solvents stabilize the -form via solvation energy, often resulting in a mixture (approx. 2:1 : in water).
Diagram 1: Tautomeric Equilibrium & Stabilization
The following diagram illustrates the proton migration pathways and the electronic factors stabilizing each form.
Caption: Tautomeric equilibrium between 1H and 2H forms. Solvation energy competes with intrinsic electronic repulsion to dictate the major species.
Regioisomeric Stability (1,4- vs. 1,5-Disubstituted)
In the context of "Click" chemistry, the 1,4-disubstituted isomer is formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
Thermodynamics: Computational studies (DFT at B3LYP/6-311++G** level) indicate that the 1,4-isomer is generally more thermodynamically stable than the 1,5-isomer by 2–5 kcal/mol , primarily due to reduced steric hindrance between the substituents.
Kinetics: The CuAAC reaction is strictly kinetically controlled to produce the 1,4-isomer. The thermal Huisgen cycloaddition (uncatalyzed) yields a ~1:1 mixture because the activation barriers for both pathways are similar, despite the thermodynamic difference.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Tautomeric Ratio via Variable-Temperature NMR (VT-NMR)
Objective: Quantify the
() and thermodynamic parameters () for a specific 4-substituted derivative.
(polar) or CDCl (non-polar), stored over 4Å molecular sieves.
Methodology:
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL solvent. Ensure the tube is flame-sealed or tightly capped to prevent moisture ingress (water catalyzes rapid proton exchange, coalescing signals).
Acquisition:
Cool probe to 250 K (if soluble) to slow exchange.
Safety Trigger: If the exotherm onset is steep (slope > 45°), the compound may be energetic. Stop heating immediately.
Part 3: Quantitative Data Summary
The following table summarizes the thermal stability of common 4-substituted triazole scaffolds. Note the high stability compared to other nitrogen-rich heterocycles.
Substituent (R at C4)
Tautomer Pref. (CDCl3)
Melt Point (°C)
Decomp. Onset (, °C)
-Phenyl
dominant
145–147
> 320
-COOEt (Ester)
Mixed
92–94
~ 280
-NO2 (Nitro)
stabilized
160–162
190 (Energetic!)
-CH2OH
Mixed (H-bond)
78–80
> 250
Data aggregated from standard DSC databases and energetic materials literature.
Part 4: Computational Workflow for Stability Prediction
For novel derivatives, experimental synthesis can be bypassed initially using Density Functional Theory (DFT).
Diagram 2: Computational Workflow
This flowchart outlines the standard operating procedure for predicting thermodynamic stability using Gaussian/ORCA.
Caption: Standard DFT workflow for predicting tautomeric ratios and relative stability.
Mechanistic Insight: Why are they so stable?
The remarkable thermal stability of the 1,2,3-triazole ring (often surviving >300°C) arises from its high aromatic stabilization energy (~27 kcal/mol). Decomposition requires the breaking of the aromatic system, typically via a retro-1,3-dipolar cycloaddition or homolytic cleavage of the
bond.
Pathway: Thermal decomposition usually leads to the extrusion of
, forming a reactive ketenimine or aziridine intermediate.
Substituent Effect: Electron-withdrawing groups (EWGs) at C4 generally decrease thermal stability by destabilizing the nitrogen-rich core, whereas electron-donating groups (EDGs) tend to stabilize it.
References
Thermal Stability of Triazoles: BenchChem. Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. Retrieved from
Tautomeric Equilibrium (Gas Phase): National Institutes of Health (NIH). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. Retrieved from
Solvent Effects on Tautomerism: ResearchGate. Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. Retrieved from
General Properties: American Chemical Society (ACS). Molecule of the Week: 1H-1,2,3-Triazole. Retrieved from
Energetic Materials & Decomposition: RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways. Retrieved from
An In-depth Technical Guide to (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry. Its unique set of properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, makes it an ideal linker or core structure in the design of bioactive molecules. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of 1,2,3-triazoles by offering a highly efficient and regioselective method for their synthesis. (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol, in particular, serves as a versatile intermediate, possessing a readily functionalizable benzylic alcohol for further elaboration.
Physicochemical Properties and Identification
While a specific CAS number for (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol is not consistently reported in major chemical databases, it is available from several commercial suppliers. For the purpose of this guide, we will refer to the most logical isomer based on the IUPAC nomenclature. It is crucial for researchers to verify the identity and purity of this compound using appropriate analytical techniques.
Table 1: Physicochemical Properties of (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanol and Related Isomers
Soluble in DMSO, methanol, and other polar organic solvents
Data not available
Data not available
Synthesis and Characterization
The most common and efficient method for the synthesis of (4-(1H-1,2,3-triazol-1-yl)phenyl)methanol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of 4-azidobenzyl alcohol with a suitable alkyne, or more commonly, the reaction of 4-(hydroxymethyl)phenylacetylene with an azide. A general synthetic workflow is outlined below.
Protocol for oxidation of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol to aldehyde
Application Note: Selective Oxidation Strategies for Triazole-Functionalized Benzylic Alcohols Executive Summary & Strategic Analysis The conversion of (4-[1,2,3]triazol-1-yl-phenyl)-methanol to its corresponding aldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Oxidation Strategies for Triazole-Functionalized Benzylic Alcohols
Executive Summary & Strategic Analysis
The conversion of (4-[1,2,3]triazol-1-yl-phenyl)-methanol to its corresponding aldehyde is a pivotal transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where "click" chemistry adducts serve as key pharmacophores.[1]
The structural core presents two distinct chemical features:[1][2]
The Benzylic Alcohol: Activated for oxidation but susceptible to over-oxidation to carboxylic acid if aggressive reagents (e.g., KMnO₄, Jones Reagent) are used.[1]
The 1,2,3-Triazole Ring: A nitrogen-rich heterocycle.[1] While generally robust, its Lewis-basic nitrogens can coordinate with metal catalysts (poisoning) or undergo side reactions under harsh acidic conditions.[1]
Recommendation: We recommend Activated Manganese Dioxide (MnO₂) as the primary "workhorse" protocol due to its high chemoselectivity for benzylic positions and heterogeneous nature (simplifying workup).[1] As a high-fidelity alternative for small-scale or precious material, Dess-Martin Periodinane (DMP) is the superior choice for its mildness and speed.[1]
Chemical Logic & Mechanism
To ensure reproducibility, one must understand the driving forces of these specific oxidations.[1]
Pathway A: Radical Surface Mechanism (MnO₂)
MnO₂ oxidation is not a solution-phase reaction; it occurs on the solid surface.[1]
Adsorption: The benzylic alcohol coordinates to surface Mn(IV) sites.[1]
Radical Formation: A hydrogen atom transfer (HAT) occurs.[1] The benzylic position is uniquely suited for this because the resulting carbon radical is resonance-stabilized by the phenyl ring.[1]
Product Release: The aldehyde desorbs, and the surface site is reduced to Mn(III)/Mn(II).[1][3]
Why this matters: Aliphatic alcohols (lacking resonance stabilization) react sluggishly, making MnO₂ highly selective for the benzylic substrate.[1]
Ligand Exchange: The alcohol oxygen attacks the central Iodine(V) atom, displacing an acetate ligand.[1]
Intramolecular Elimination: The iodine species acts as an internal base, abstracting the alpha-proton to release the aldehyde and reduced iodinane byproduct.[1]
Why this matters: This mechanism proceeds at neutral pH and does not require metal coordination, preventing triazole interference.[1]
Figure 1: Mechanistic pathways for MnO₂ and DMP oxidation. Note the divergence from over-oxidation pathways.[1]
Experimental Protocols
Protocol A: Activated MnO₂ Oxidation (The Standard)
Best for: Gram-scale synthesis, robust substrates, cost-efficiency.[1]
Oxidant: Activated MnO₂ (10.0 – 20.0 equiv).[1] Note: Commercial "activated" grade is essential.[1] Technical grade MnO₂ is often inactive.[1]
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1]
Procedure:
Preparation: Dissolve the substrate in DCM (0.1 M concentration). Ensure the substrate is fully solubilized; if the triazole moiety causes solubility issues, add a minimal amount of DMF (up to 10% v/v).[1]
Addition: Add Activated MnO₂ (10 equiv) in a single portion.
Reaction: Stir vigorously at room temperature (or reflux at 40°C for faster kinetics).
Critical Check: Monitor by TLC every 2 hours.[1] Benzylic alcohols usually convert within 4–12 hours.[1]
Boost: If conversion stalls <50%, add another 5–10 equiv of MnO₂.[1] The surface deactivates as water is produced.[1]
Workup: Filter the black suspension through a pad of Celite®.[1] Rinse the pad thoroughly with DCM or EtOAc to recover adsorbed product.[1]
Purification: Concentrate the filtrate. The product is often pure enough for subsequent steps.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
Safety Note: Dry MnO₂ dust is an inhalation hazard.[1] Handle in a fume hood.
Protocol B: Dess-Martin Periodinane (DMP) (The High-Fidelity)
Best for: Small scale (<100 mg), precious intermediates, or if MnO₂ fails.[1]
Additive: Water (1.0 equiv) – Strictly controlled.
Procedure:
Setup: Dissolve substrate in DCM (0.1 M) under an inert atmosphere (N₂/Ar).
Water Acceleration (The "Schreiber Modification"): Add exactly 1.0 equivalent of water to the DMP solution immediately before adding the substrate.[1]
Mechanism:[2][3][4][5][6][7][8][9][10] Water partially hydrolyzes DMP, opening the ring and accelerating the ligand exchange step significantly [1].[1]
Addition: Add the DMP (solid) to the substrate solution at 0°C, then warm to room temperature.
Reaction: Stir for 30–90 minutes. This reaction is typically very fast.[1]
Quench (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq.[1] Na₂S₂O₃ .[1]
Use the following logic flow to troubleshoot low yields or incomplete reactions.
Figure 2: Decision matrix for oxidant selection based on solubility and reactivity.
Troubleshooting Notes:
Incomplete Reaction (MnO₂): The surface of MnO₂ can become "glazed" with water.[1] Filter, concentrate, and re-subject to fresh MnO₂.
Solubility Issues: If the triazole makes the compound insoluble in DCM, switch to IBX (2-Iodoxybenzoic acid) in DMSO. IBX is the precursor to DMP and works excellently in polar solvents, though it requires heat (80°C) which is generally safe for this substrate [2].[1]
References
Meyer, S. D., & Schreiber, S. L. (1994).[1][4] Acceleration of the Dess-Martin Oxidation by Water.[1][4] Journal of Organic Chemistry, 59(24), 7549–7552.[1]
Frigerio, M., & Santagostino, M. (1994).[1] A Mild Oxidizing Reagent for Alcohols of the Hypervalent Iodine System: Iodoxybenzoic Acid (IBX).[1] Tetrahedron Letters, 35(43), 8019-8022.[1]
Thomas, J., et al. (2021).[1] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-formyltriazoles. Molecules, 26(23), 7384.[1]
Cahiers Magellanes. (2024).[1][11] Synthesis and Characterization of New 1,2,3-Triazoles from Substituted Salicyldehydes. Cahiers Magellanes-NS, 06(2).
Application Notes & Protocols: (4-(1,2,3-Triazol-1-yl)phenyl)methanol in Pharmaceutical Development
Introduction: The Strategic Value of a "Clickable" Methanol Scaffold (4-(1,2,3-Triazol-1-yl)phenyl)methanol is a bifunctional molecular scaffold of increasing importance in medicinal chemistry and drug development.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a "Clickable" Methanol Scaffold
(4-(1,2,3-Triazol-1-yl)phenyl)methanol is a bifunctional molecular scaffold of increasing importance in medicinal chemistry and drug development.[1][2] Its structure uniquely combines two key chemical features: a stable, 1,4-disubstituted 1,2,3-triazole ring and a versatile benzylic alcohol. This combination makes it a powerful pharmaceutical intermediate, primarily leveraged through the principles of "click chemistry."[3][4]
The 1,2,3-triazole core is not merely a linker; it is a metabolically robust isostere for amide bonds, offering improved pharmacokinetic properties such as enhanced solubility and stability.[5][6] The triazole's nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.[5] The benzylic alcohol (-CH₂OH) group serves as a synthetic handle, readily enabling further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used in esterification reactions to append additional pharmacophores or linking groups.
These dual characteristics allow for the rapid and efficient assembly of complex molecular libraries for high-throughput screening, a cornerstone of modern drug discovery. The synthesis of the intermediate itself relies on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a Nobel prize-winning reaction renowned for its high yield, stereoselectivity, and tolerance of a wide range of functional groups.[7][8]
This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and application of (4-(1,2,3-Triazol-1-yl)phenyl)methanol as a pivotal building block in pharmaceutical research.
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is critical for safe and effective experimentation.
Critical Safety Considerations: The synthesis of this intermediate involves the use of azides, which are potentially explosive and toxic compounds.[11] All manipulations involving sodium azide or organic azides must be conducted with extreme caution.
Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] They can form strong complexes with hemoglobin, impeding oxygen transport.[12]
Explosion Hazard: Organic azides can be sensitive to shock, heat, and friction.[14] Never use metal spatulas to handle azides, as this can form highly unstable heavy metal azides.[12][13] Avoid using chlorinated solvents like dichloromethane with azides, as this can form explosive di- and tri-azidomethane.[15]
Engineering Controls: All work with azides must be performed in a certified chemical fume hood, behind a blast shield.[13]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty gloves.[13]
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[13]
The most efficient and common route to synthesize (4-(1,2,3-Triazol-1-yl)phenyl)methanol is via the CuAAC reaction between 4-azidobenzyl alcohol and a terminal alkyne, typically using ethynyltrimethylsilane followed by deprotection, or acetylene gas. A more practical approach for laboratory synthesis involves the reaction of (4-azidophenyl)methanol with an acetylene source. An alternative and often safer method is a one-pot, three-component reaction using the corresponding halide, sodium azide, and an alkyne.[3]
This protocol details a common two-step procedure starting from 4-aminobenzyl alcohol.
Diagram of Synthetic Pathway
Caption: Synthetic route to the target intermediate.
Part A: Synthesis of 4-Azidobenzyl Alcohol
Causality: This step converts the primary amine of 4-aminobenzyl alcohol into an azide via a diazonium salt intermediate. Temperature control is critical to prevent the unstable diazonium salt from decomposing.
Materials:
4-Aminobenzyl alcohol
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Sodium Azide (NaN₃)
Deionized Water
Diethyl Ether or Ethyl Acetate
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Ice bath
Procedure:
In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzyl alcohol (1.0 eq) in a mixture of water and concentrated HCl at 0 °C using an ice bath.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes.
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-azidobenzyl alcohol is often used in the next step without further purification. Caution: Do not heat the crude azide to dryness to avoid potential detonation.[15]
Part B: "Click" Reaction to Form (4-(1,2,3-Triazol-1-yl)phenyl)methanol
Causality: This is the core CuAAC reaction. Copper(II) sulfate is reduced in situ by sodium ascorbate to the active Copper(I) catalyst, which then facilitates the [3+2] cycloaddition between the organic azide and the alkyne.[16] A t-BuOH/water solvent system is commonly used to solubilize both organic and inorganic reagents.[17]
Materials:
Crude 4-Azidobenzyl Alcohol (from Part A)
Terminal Alkyne (e.g., Ethynyltrimethylsilane)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate
tert-Butanol (t-BuOH)
Deionized Water
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
In a round-bottom flask, dissolve the crude 4-azidobenzyl alcohol (1.0 eq) and the alkyne (1.2 eq) in a 1:1 mixture of t-BuOH and water.
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq). The solution should turn from blue to a greenish/yellowish color.
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-24 hours.[18]
Once the reaction is complete, dilute the mixture with water and extract with DCM or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to yield pure (4-(1,2,3-Triazol-1-yl)phenyl)methanol.
Analytical Characterization
Confirming the structure and purity of the synthesized intermediate is a non-negotiable step.
Workflow for Quality Control
Caption: Standard workflow for product validation.
Expected Spectroscopic Data
The following table summarizes the expected signals for successful synthesis.[10][19][20] Note that exact chemical shifts (δ) may vary depending on the solvent used.
Technique
Expected Signals & Interpretation
¹H NMR
~8.0-8.5 ppm (s, 1H): Proton of the triazole ring (CH ).[16] ~7.5-7.9 ppm (m, 4H): Aromatic protons of the phenyl ring. ~5.4 ppm (s, 2H): Methylene protons of the benzylic alcohol (-CH₂ OH).[20] ~3.5-4.5 ppm (br s, 1H): Hydroxyl proton (-OH ). This peak may be broad and its position is variable.
¹³C NMR
~145-150 ppm: Quaternary carbon of the triazole ring (C-N).[16] ~120-125 ppm: CH carbon of the triazole ring.[16] ~120-140 ppm: Aromatic carbons of the phenyl ring. ~60-65 ppm: Methylene carbon of the benzylic alcohol (-C H₂OH).[20]
FT-IR (KBr)
~3200-3500 cm⁻¹ (broad): O-H stretch of the alcohol. ~3100-3150 cm⁻¹: C-H stretch of the triazole ring. ~2850-3000 cm⁻¹: C-H stretches of the aromatic ring and methylene group. ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spec (ESI+)
m/z = 176.08 [M+H]⁺: Corresponds to the protonated molecule. m/z = 198.06 [M+Na]⁺: Corresponds to the sodium adduct.
Application Protocol: Synthesis of a Triazole-Linked PROTAC Precursor
This protocol demonstrates how (4-(1,2,3-Triazol-1-yl)phenyl)methanol can be used as an intermediate to build more complex molecules, such as a precursor for a Proteolysis Targeting Chimera (PROTAC). Here, the alcohol is converted to a bromide to facilitate subsequent coupling reactions.
Diagram of Application Pathway
Caption: Using the intermediate to build a PROTAC precursor.
Causality: The Appel reaction (CBr₄, PPh₃) or treatment with phosphorus tribromide (PBr₃) effectively converts the primary alcohol into a more reactive leaving group (bromide). This benzylic bromide is an excellent electrophile for Sₙ2 reactions, enabling facile coupling to nucleophilic linkers attached to E3 ligase ligands.
Materials:
(4-(1,2,3-Triazol-1-yl)phenyl)methanol
Carbon Tetrabromide (CBr₄)
Triphenylphosphine (PPh₃)
Anhydrous Tetrahydrofuran (THF)
E3 Ligase Ligand with a nucleophilic linker (e.g., a phenol or amine)
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Anhydrous Dimethylformamide (DMF)
Procedure:
Bromination: Dissolve (4-(1,2,3-Triazol-1-yl)phenyl)methanol (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
Add triphenylphosphine (1.2 eq) followed by the portion-wise addition of carbon tetrabromide (1.2 eq).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the intermediate, 1-(4-(bromomethyl)phenyl)-1H-1,2,3-triazole.
Coupling: In a separate flask, dissolve the E3 ligase ligand-linker (1.0 eq) and the brominated intermediate (1.1 eq) in anhydrous DMF.
Add a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC or LC-MS analysis.
Work up the reaction by diluting with water and extracting with an appropriate organic solvent.
Purify the final product using column chromatography or preparative HPLC to yield the desired PROTAC precursor.
References
University of Pittsburgh. (2013-02-01). Safe Handling of Azides. safety.pitt.edu. [Link]
University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). ehs.wisc.edu. [Link]
University College Dublin. (2018-04-01). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. safety.ucd.ie. [Link]
Beilstein Journals. (2018-11-23). Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. beilstein-journals.org. [Link]
University of Nevada, Reno. Azide Compounds. unr.edu. [Link]
ResearchGate. (2018-01-01). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. researchgate.net. [Link]
ACS Publications. (2005-09-17). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. pubs.acs.org. [Link]
Frontiers. (2019-02-18). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. frontiersin.org. [Link]
SciELO. (2020-09-04). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. scielo.br. [Link]
The Royal Society of Chemistry. Supplementary Information. rsc.org. [Link]
National Center for Biotechnology Information. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. pubchem.ncbi.nlm.nih.gov. [Link]
The Royal Society of Chemistry. (2018-09-04). A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). pubs.rsc.org. [Link]
National Center for Biotechnology Information. (2020-07-31). An insight on medicinal attributes of 1,2,4-triazoles. ncbi.nlm.nih.gov. [Link]
ResearchGate. (2017-08-01). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. researchgate.net. [Link]
ResearchGate. (2024-01-19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net. [Link]
ResearchGate. (2018-06-01). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. researchgate.net. [Link]
MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. mdpi.com. [Link]
Application Note: Halogenation of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol for Alkylation Reactions
Abstract This application note details the robust conversion of (4-[1,2,3]triazol-1-yl-phenyl)-methanol into its corresponding benzyl halide electrophiles (chloride and bromide). These intermediates are critical building...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the robust conversion of (4-[1,2,3]triazol-1-yl-phenyl)-methanol into its corresponding benzyl halide electrophiles (chloride and bromide). These intermediates are critical building blocks for installing the pharmacologically privileged 1-phenyl-1,2,3-triazole motif via
alkylation. We compare two primary methodologies: Thionyl Chloride (SOCl₂) mediated chlorination and the Appel Reaction for bromination. Protocols are optimized for yield, purity, and safety, addressing the specific electronic and solubility properties of the triazole scaffold.
Introduction & Strategic Analysis
The 1,2,3-triazole moiety acts as a bioisostere for amide bonds and is highly valued in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding and
-stacking interactions. The precursor, (4-[1,2,3]triazol-1-yl-phenyl)-methanol , contains a benzyl alcohol that must be activated to a leaving group to serve as an alkylating agent.
Substrate Analysis
Electronic Effects: The 1,2,3-triazole ring attached to the phenyl group is electron-withdrawing via induction (-I) but can be electron-donating via resonance (+M). However, at the para-position, the benzyl alcohol remains sufficiently nucleophilic for activation.
Stability: The 1,2,3-triazole ring is exceptionally stable to acid, oxidation, and thermal stress, making harsh reagents like SOCl₂ viable.
Solubility: The substrate typically exhibits moderate solubility in chlorinated solvents (DCM, chloroform) and high solubility in polar aprotic solvents (DMF, DMSO).
Synthetic Strategy Selection
We present two complementary pathways:
Pathway A (Chlorination): Uses Thionyl Chloride.[1][2][3]
Pros: High atom economy, gaseous byproducts (HCl, SO₂), scalable.
Cons: Generates strong acid (HCl).
Pathway B (Bromination): Uses Appel Conditions (CBr₄/PPh₃).
Pros: Neutral conditions, generates a more reactive electrophile (Benzyl Bromide > Benzyl Chloride).
Solvent: Dichloromethane (DCM) (anhydrous) or Chloroform
Catalyst: DMF (1-2 drops, optional)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or nitrogen inlet to the top of the condenser.
Dissolution: Suspend the triazole alcohol (1.0 g, ~5.7 mmol) in anhydrous DCM (10 mL).
Note: If solubility is poor, add a catalytic amount of DMF.
Addition: Cool the mixture to 0°C in an ice bath. Add SOCl₂ (0.83 mL, 11.4 mmol) dropwise over 10 minutes.
Caution: Evolution of HCl gas will occur. Perform in a well-ventilated fume hood.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
QC Check: Monitor by TLC (System: 50% EtOAc/Hexane). The product (chloride) is typically less polar (higher R_f) than the alcohol.
Completion: If starting material remains, heat to reflux (40°C) for 1 hour.
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
Tip: Co-evaporate with toluene (2x) to remove trace thionyl chloride.
Purification: The residue is usually pure enough for alkylation. If necessary, pass through a short pad of silica gel eluting with DCM.
Protocol B: Bromination via Appel Reaction (Mild Method)
Best for: Generating the more reactive bromide for difficult alkylations.
Dissolution: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in DCM (0.1 M concentration). Cool to 0°C.[4][5][6]
Addition: Add PPh₃ (1.2 equiv) portion-wise over 15 minutes. The solution may turn slightly yellow.[7]
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
Workup: Concentrate the reaction mixture to ~20% volume.
Purification: Add Hexane/Et₂O to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[6] Concentrate the filtrate and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexane).
Application: Alkylation Protocol
The generated benzyl halide is a potent electrophile. Below is a general protocol for alkylating a phenol (common in drug discovery).
Figure 2: General workflow for using the halogenated triazole intermediate in alkylation reactions.
Procedure:
Dissolve the Nucleophile (1.0 equiv) in DMF or Acetone.
Add Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Stir for 15 mins.
Add the (4-[1,2,3]Triazol-1-yl-benzyl halide) (1.1 equiv).
Heat to 60°C (if using DMF) or Reflux (if using Acetone) for 4–12 hours.
Workup: Dilute with water, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.
Analytical Data & Troubleshooting
Expected NMR Shifts
Proton Environment
Substrate (-OH) (ppm)
Product (-Cl) (ppm)
Product (-Br) (ppm)
Benzylic (-CH₂-)
~4.70 (d)
~4.60 (s)
~4.50 (s)
Triazole -CH
~8.0 - 8.2
~8.0 - 8.2
~8.0 - 8.2
Phenyl (Ar-H)
7.4 - 7.8
7.5 - 7.9
7.5 - 7.9
Note: The benzylic shift changes subtly; the disappearance of the -OH coupling (if visible) and the change in polarity on TLC are better reaction monitors.
Troubleshooting Guide
Issue
Possible Cause
Solution
Low Conversion
Old/Wet SOCl₂
Distill SOCl₂ before use or use fresh bottle.
Product Hydrolysis
Wet solvents/Atmosphere
Ensure anhydrous conditions; store product in desiccator.
Triazole Degradation
Excessive heating
Do not exceed 60°C with SOCl₂; triazoles are stable but side reactions can occur.
Sticky Solid
TPPO contamination (Appel)
Triturate crude with cold ether/hexane to remove TPPO before column.
Safety & Handling
Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Handle only in a hood.
Benzyl Halides: Potent lachrymators (tear gas agents) and alkylating agents. Potential carcinogens. Double-glove and use a face shield.
1,2,3-Triazoles: Generally low toxicity but should be treated as unknown bioactive agents.
References
Reaction of Benzyl Alcohols with Thionyl Chloride
Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007.
Standard Procedure Verification: (PubChem).
Appel Reaction Methodology
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angew.[8] Chem. Int. Ed. Engl.1975 , 14, 801–811.[8]
Protocol Reference:.
Triazole Stability & Synthesis
Meldal, M.; Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chem. Rev.2008, 108, 2952–3015.
Application Note: Microwave-Assisted Synthesis of (4-(4-Phenyl-1,2,3-triazol-1-yl)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals. Introduction: Accelerating "Click" Chemistry for Pharmaceutical Scaffolds The 1,2,3-triazole ring is a privileged heterocyclic scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: Accelerating "Click" Chemistry for Pharmaceutical Scaffolds
The 1,2,3-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its remarkable metabolic stability, capacity for hydrogen bonding, and strong dipole moment make it an effective bioisostere for amide bonds, leading to its incorporation into numerous therapeutic agents, including antivirals, anticancer agents, and antibiotics.[2][3][4][] The target molecule of this protocol, (4-(4-phenyl-1,2,3-triazol-1-yl)phenyl)methanol, is a versatile building block, possessing both the stable triazole core and a reactive hydroxymethyl group, enabling further functionalization for drug discovery and material synthesis.
The cornerstone of modern triazole synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7][8] While robust, traditional protocols often require long reaction times. This application note details a highly efficient and rapid protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS leverages the ability of polar molecules to transform electromagnetic energy into heat, resulting in direct, uniform, and rapid heating of the reaction mixture.[9][10][11] This technology dramatically reduces reaction times from hours to minutes, improves yields, enhances product purity, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more benign solvent systems.[11][12][13]
The Reaction: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. Unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-isomer.[6][7]
The catalytic cycle proceeds through several key steps:
In-Situ Catalyst Generation: The active Cu(I) catalyst is conveniently generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[7][14]
Copper-Acetylide Formation: The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[8]
Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. Mechanistic studies suggest a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide, facilitating the cycloaddition.[8][14][15] This leads to the formation of a six-membered copper-containing metallacycle.
Protonolysis & Catalyst Regeneration: The cycle concludes with protonolysis to yield the stable 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[16]
Caption: Catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Securely cap the vial and place it in the cavity of the microwave reactor.
Irradiate the mixture under the following conditions:
Temperature: 120 °C (Ramp time: 2 min)
Hold Time: 15 minutes
Power: 200 W (dynamic power control)
Stirring: High
Causality Note: The temperature of 120 °C is chosen to significantly accelerate the reaction rate within the sealed vessel, a condition safely achieved due to the pressure control of the microwave reactor.[17][18] The 1:1 t-BuOH/water solvent system is effective for dissolving both the organic reactants and the inorganic catalyst salts.
Work-up and Extraction:
After irradiation, allow the vial to cool to room temperature (approx. 10-15 minutes).
Quench the reaction by adding 5 mL of aqueous ammonia (2 M) to the vial and stir for 15 minutes. This step complexes the copper catalyst, which is visible by the formation of a deep blue color, facilitating its removal from the organic phase.[19]
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification Protocol
The crude product is purified using flash column chromatography.[20][21]
Stationary Phase: Silica gel (approx. 25 g).
Mobile Phase: A gradient of ethyl acetate in hexanes (starting from 20% EtOAc and gradually increasing to 50% EtOAc).
Procedure:
Prepare the column with silica gel slurried in hexanes.
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the dried silica-adsorbed product onto the top of the column.
Elute the column with the solvent gradient, collecting fractions.
Monitor the fractions by Thin Layer Chromatography (TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.
Characterization Data
The structure and purity of the synthesized (4-(4-phenyl-1,2,3-triazol-1-yl)phenyl)methanol should be confirmed by spectroscopic methods.[22]
Analysis
Expected Results
¹H NMR
Key Signals (400 MHz, CDCl₃): δ ~8.15 (s, 1H, triazole CH ), δ ~7.90 (d, 2H, Ar-H ), δ ~7.85 (d, 2H, Ar-H ), δ ~7.55 (d, 2H, Ar-H ), δ ~7.45 (t, 2H, Ar-H ), δ ~7.38 (t, 1H, Ar-H ), δ ~4.80 (s, 2H, -CH₂ OH), δ ~1.80 (br s, 1H, -OH). The disappearance of the characteristic alkyne proton signal is a key indicator of reaction completion.[23][24]
¹³C NMR
Key Signals (101 MHz, CDCl₃): δ ~148.2 (Triazole C -Ph), δ ~121.0 (Triazole C -H), δ ~64.5 (-C H₂OH), along with aromatic carbon signals between δ 120-140.[23][24]
FTIR
Disappearance of the strong, sharp azide stretch (N₃) typically found around 2100 cm⁻¹. Appearance of characteristic C=C and C-N stretches of the aromatic and triazole rings.
Mass Spec (ESI+)
Calculated for C₁₅H₁₃N₃O [M+H]⁺: 252.1131; Found: 252.1135.
Results and Discussion
Parameter
Conventional Heating
Microwave Synthesis
Reaction Time
6 - 12 hours
15 minutes
Typical Yield
75 - 85%
>90%
Purity (post-chromatography)
>98%
>98%
Energy Input
High (prolonged heating)
Low (focused, rapid heating)
The microwave-assisted protocol provides a dramatic improvement in reaction efficiency, reducing the synthesis time from several hours to just 15 minutes.[10][12] This acceleration is attributed to the efficient and direct energy transfer to the polar solvent and reactants, overcoming the activation energy barrier of the reaction more effectively than conventional conductive heating.[9][11] The high yield and clean reaction profile simplify the subsequent purification steps, contributing to a more sustainable and economical process.[13]
1. Prepare a fresh solution of sodium ascorbate immediately before use.2. Increase reaction time to 20-25 min or temperature to 130 °C.3. Verify the purity of azide and alkyne starting materials.
Formation of Side Products
Oxidative homocoupling of the alkyne (Glaser coupling) due to excess oxygen or insufficient reductant.[14]
1. Ensure the sodium ascorbate is in slight excess.2. While not typically necessary for this protocol, briefly sparging the solvent with N₂ or Ar before sealing the vial can help.
Difficulty in Purification
Incomplete removal of copper catalyst.
Ensure thorough quenching and washing with aqueous ammonia. An alternative is to wash the organic layer with a saturated solution of EDTA.
Conclusion
This application note provides a validated, step-by-step protocol for the microwave-assisted synthesis of (4-(4-phenyl-1,2,3-triazol-1-yl)phenyl)methanol. The method is exceptionally rapid, highly efficient, and produces the target compound in excellent yield and purity. By leveraging the advantages of MAOS, this protocol offers a superior alternative to conventional heating methods, enabling researchers to accelerate the production of valuable triazole-based scaffolds for applications in drug discovery and materials science.
References
Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Vertex AI Search. (2022). Click Chemistry Azide-Alkyne Cycloaddition.
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
BenchChem. (2025).
Advanced Journal of Chemistry, Section A. (2019).
International Journal of Research in Pharmacy and Allied Science. (2025).
ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
Google Patents. (1981).
Beilstein Journals. (2013).
PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
Wikipedia. Azide-alkyne Huisgen cycloaddition.
Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
PMC.
Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances.
Bentham Science. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.
Life Chemicals. (2020).
Google Patents. (1991). EP0421210A2 - Triazole compounds, their production and use.
BOC Sciences. Triazole Impurities.
PMC. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles.
Beilstein Journal of Organic Chemistry. (2014). Microwave-assisted Cu(I)-catalyzed, three- component synthesis of 2-(4-((1-phenyl-1H.
Beilstein Archives. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles.
DergiPark. (2013).
Indian Academy of Sciences.
American Chemical Society.
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)
Cardiff University. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Phenyl-Triazole Synthesis & Optimization
Current Status: ONLINE
Agent: Senior Application Scientist (Ph.D.)
Topic: Optimizing Reaction Conditions for Phenyl-Triazole Formation
Introduction: Beyond the "Click"
Welcome to the Technical Support Center. You are likely here because your "Click" reaction has effectively "clunked." While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often described as near-perfect, the synthesis of phenyl-substituted triazoles introduces unique challenges: steric hindrance from the aromatic rings, electronic deactivation, and significant solubility issues that can stall a reaction before completion.
This guide moves beyond textbook theory to address the practical realities of fusing two phenyl rings via a triazole linker.
Module 1: Safety Protocol (CRITICAL)
WARNING: Phenyl Azide Handling
Before proceeding, you must validate the stability of your specific phenyl azide derivative.
The C/N Ratio Rule: Organic azides are potential explosives.[1][2] The safety of an azide is estimated by the Carbon/Oxygen to Nitrogen ratio:
The Phenyl Azide Exception: Unsubstituted phenyl azide (
) has a ratio of 2.0 (). This falls below the standard safety threshold of 3.[1]
Implication: It is isolatable but heat and shock sensitive .
Directive: Never distill phenyl azides. Store in solution/dark/cold. If possible, generate the azide in situ from the aniline precursor to avoid isolation entirely.
Module 2: The 1,4-Regioisomer (CuAAC)
If you require the 1,4-disubstituted product, you are using Copper catalysis.[4][5][6][7][8]
The Mechanism & Failure Points
The most common failure mode in phenyl-triazole synthesis is Catalyst Death via oxidation. The copper must remain in the Cu(I) state.[9][10] Phenyl rings do not coordinate Cu(I) as effectively as some chelating alkyl groups, leaving the metal vulnerable.
Figure 1: The CuAAC Catalytic Cycle.[7] Note the "Dead" state caused by oxygen ingress, which is the primary cause of stalled reactions.
Optimization FAQ: CuAAC
Q: My reaction turns yellow/green and stops after 1 hour. Why?A: You have lost your catalyst.
Diagnosis: The active Cu(I) species is yellow/orange (rarely visible). A green/blue hue indicates oxidation to inactive Cu(II).
Fix:
Ligand is Mandatory: Use TBTA (tris(benzyltriazolylmethyl)amine) for organic solvents or THPTA for aqueous mixtures. These ligands wrap the Cu(I) and protect it from oxidation while allowing the alkyne to bind.
Ascorbate Overload: Ensure you have 5–10 equivalents of Sodium Ascorbate relative to the Copper catalyst (not the substrate) to act as an oxygen scavenger.
Q: The product precipitates, but the yield is low. Is it done?A: Phenyl-triazoles are highly lipophilic and rigid ("brick dust").
The Trap: The product can precipitate around the active catalyst, physically trapping it.
Fix: Add DMSO or DMF as a co-solvent (up to 20%) to keep the growing product chain in solution longer. If using tBuOH/Water, switch to THF/Water or DCM/Water (with TBTA).
Q: Can I use Copper Wire instead of CuSO4/Ascorbate?A: For phenyl substrates, No .
Reasoning: Copper wire relies on disproportionation. The kinetics are too slow for sterically hindered phenyl azides. You need the high active Cu(I) load provided by the CuSO4/Ascorbate/Ligand system.
Module 3: The 1,5-Regioisomer (RuAAC)
If you require the 1,5-disubstituted product, CuAAC will never work. You must switch to Ruthenium.
Figure 2: Decision Matrix for Catalyst Selection based on Regioselectivity and Alkyne Substitution.
Optimization FAQ: RuAAC
Q: I am getting a mix of 1,4 and 1,5 isomers with Ruthenium.A: You are likely using an old or "naked" Ru catalyst (like RuCl3).
Fix: You must use the pentamethylcyclopentadienyl (Cp) complexes. The steric bulk of the Cp ligand directs the regioselectivity.
Recommendation: Use Cp*RuCl(cod) (cod = 1,5-cyclooctadiene). It is more reactive and works at ambient temperatures compared to the triphenylphosphine variant.
Q: Does RuAAC require water exclusion?A: Generally, yes.
Protocol: While CuAAC loves water, RuAAC is best performed in anhydrous organic solvents like THF , Dioxane , or Toluene . Moisture can facilitate ligand dissociation that deactivates the Ru center.
Module 4: Standard Operating Protocols (SOP)
Protocol A: Optimized CuAAC for Phenyl-Triazoles (1,4-isomer)
Ligand: TBTA (1.1 mol%) — Premix with Cu is vital.
Reductant: Sodium Ascorbate (10 mol%)
Solvent: tBuOH : Water : DCM (1:1:1) — DCM added to solubilize phenyl rings.
Workflow:
The Catalyst Premix: Dissolve CuSO4 and TBTA in a small amount of water/DMSO. The solution should turn blue (Cu-TBTA complex).[15]
Substrate Mix: In the reaction vial, dissolve Azide and Alkyne in the tBuOH/DCM mix.
Initiation: Add the Catalyst Premix to the Substrate Mix.
Activation: Add Sodium Ascorbate (dissolved in water) dropwise.
Checkpoint: The solution should turn colorless or pale yellow. If it turns green, add more ascorbate immediately.
Reaction: Stir vigorously at RT for 4–12 hours.
Workup: Dilute with water. The phenyl-triazole will likely precipitate as a solid. Filter, wash with cold water and dilute ammonia (to remove Cu traces).
Protocol B: Optimized RuAAC for Phenyl-Triazoles (1,5-isomer)
Reagents:
Phenyl Azide (1.0 equiv)
Phenyl Acetylene (1.0 equiv)
Catalyst: Cp*RuCl(cod) (2–5 mol%)
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Workflow:
Setup: Flame-dry a reaction vial and flush with Argon/Nitrogen.
Mix: Add solvent, Azide, and Alkyne.
Catalyst Addition: Add the Ru catalyst as a solid or stock solution under inert gas flow.
Reaction: Stir at Room Temperature (for CpRuCl(cod)) or 60°C (for CpRuCl(PPh3)2).
Monitoring: Monitor by TLC. Ru reactions are often slower than Cu.
Workup: Evaporate solvent. Purification usually requires column chromatography (Silica, Hexane/EtOAc) to separate the Ru-complex byproducts from the triazole.
References
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5][12][16] Journal of the American Chemical Society.[3]
Boren, B. C., et al. (2008).[4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[3]
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
Preventing side reactions during oxidation of triazole-benzyl alcohols
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the oxidation of triazole-substituted b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the oxidation of triazole-substituted benzyl alcohols. The unique electronic properties of the triazole ring can present specific challenges, including unexpected side reactions.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve clean, high-yielding conversions to the desired aldehydes or ketones.
Part 1: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section addresses specific problems you might encounter during the oxidation of triazole-benzyl alcohols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.
Question 1: My reaction is incomplete. TLC analysis shows significant starting material even after an extended reaction time. What's going wrong?
Answer:
An incomplete reaction is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
Cause A: Insufficient Oxidant: The stoichiometry of your oxidant may be inadequate. Some oxidants, particularly solid-supported reagents like manganese dioxide (MnO₂), can have variable activity, requiring a large excess.[3]
Solution: Increase the equivalents of the oxidant incrementally (e.g., from 1.5 eq. to 2.0 eq., then to 3.0 eq.). If using MnO₂, ensure it is "activated" and use a significant weight excess (e.g., 5-20 eq. by weight).
Cause B: Poor Reagent Activity or Decomposition: The oxidant may have degraded during storage. Hypervalent iodine reagents like Dess-Martin Periodinane (DMP) are moisture-sensitive.[4] Swern oxidation reagents are generated in situ and are thermally unstable.[5][6]
Solution: Use a fresh bottle of the oxidant or test its activity on a simple, reliable substrate like benzyl alcohol. For Swern oxidations, ensure your DMSO is anhydrous and the oxalyl chloride is of high quality. Always maintain the recommended low temperatures (typically -78 °C) during reagent addition.[7]
Cause C: Low Reaction Temperature: While many oxidations require low temperatures to prevent side reactions, the activation energy for your specific substrate might not be met.
Solution: If using a mild oxidant like MnO₂, consider gently heating the reaction (e.g., to 40 °C or refluxing in a solvent like dichloromethane or chloroform). For Swern or DMP oxidations, after the initial low-temperature addition, allow the reaction to slowly warm to 0 °C or room temperature as per the established protocol.[7][8]
Cause D: Substrate-Reagent Chelation: The nitrogen atoms in the triazole ring can coordinate with metal-based oxidants, potentially deactivating the reagent or sequestering the substrate.[9][10]
Solution: Switch to a non-metallic oxidant. Reagents like Dess-Martin Periodinane (DMP) or a Swern oxidation are excellent choices as they do not involve metals and operate under mild, neutral or basic conditions, respectively.[11][12]
Question 2: My primary alcohol is being over-oxidized to a carboxylic acid. How can I stop the reaction at the aldehyde stage?
Answer:
Over-oxidation is a classic challenge, especially with electron-rich benzylic alcohols. The key is selecting an oxidant that is potent enough to convert the alcohol but not so harsh that it further oxidizes the resulting aldehyde.
Cause A: Using an Overly Aggressive Oxidant: Strong, chromium-based reagents (like Jones reagent) or potassium permanganate (KMnO₄) are notorious for oxidizing primary alcohols directly to carboxylic acids.[13]
Solution: Employ a milder, more selective oxidant. The following are highly recommended for stopping at the aldehyde stage:
Dess-Martin Periodinane (DMP): Known for its mild conditions and high selectivity for aldehydes.[8][11][12]
Swern Oxidation: Uses DMSO activated by oxalyl chloride and is highly effective at producing aldehydes without over-oxidation.[6][14][15]
Activated Manganese Dioxide (MnO₂): Excellent for the selective oxidation of benzylic alcohols.[3][16] It is a heterogeneous reagent, and the reaction is simply worked up by filtration.
Cause B: Presence of Water: Water in the reaction mixture can facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then readily oxidized to the carboxylic acid.
Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents, flame-dry your glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for Swern and DMP oxidations.
Question 3: I'm observing chlorinated byproducts in my mass spec analysis after a Swern oxidation. Where are these coming from?
Answer:
Chlorinated byproducts in a Swern-type oxidation are usually a sign of a specific side reaction involving the reactive intermediate.
Cause: Pummerer Reaction of the Intermediate: The Swern oxidation proceeds via a highly reactive chloro(dimethyl)sulfonium intermediate. If the alcohol is not added promptly or if the temperature is not kept sufficiently low (below -60 °C), this intermediate can undergo a Pummerer-type rearrangement, which can lead to the formation of reactive species that chlorinate your substrate or solvent.[5]
Solution 1: Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) during the activation of DMSO and the subsequent addition of your alcohol. Do not let the reaction warm up until after the triethylamine base has been added.[5][15]
Solution 2: Reverse Addition: Instead of adding the alcohol to the activated DMSO, try adding the activated DMSO solution slowly to a solution of your alcohol, also maintained at -78 °C. This ensures the reactive intermediate is immediately consumed by the substrate.
Part 2: General FAQs & Best Practices
This section provides answers to broader questions about reagent choice, reaction setup, and analysis, helping you design a robust oxidation protocol from the start.
Question 4: Which oxidant is the best choice for my triazole-benzyl alcohol?
Answer:
The "best" oxidant depends on your substrate's specific functional groups, your scale, and your laboratory's capabilities. The table below compares common, reliable oxidants for this transformation.
Oxidant System
Typical Conditions
Key Advantages
Common Side Reactions / Issues
Dess-Martin Periodinane (DMP)
CH₂Cl₂, Room Temp
Very mild, fast, high selectivity, easy to perform.[8][11]
Byproduct removal can be tricky on a large scale; reagent is moisture-sensitive.[4][17]
Swern Oxidation
CH₂Cl₂, -78 °C to RT
Excellent for sensitive substrates, stops cleanly at the aldehyde.[14][15]
Catalytic in TEMPO, uses inexpensive co-oxidants (like bleach), good for green chemistry.[18][19][20]
Can be pH-sensitive; may require optimization for specific substrates.[21]
Activated MnO₂
CH₂Cl₂ or CHCl₃, RT to Reflux
Highly selective for benzylic alcohols, simple filtration workup.[3][16]
Requires a large excess of reagent, activity can be variable.[3]
Expert Recommendation: For initial small-scale trials on a sensitive triazole-containing substrate, Dess-Martin Periodinane (DMP) is often the top choice due to its operational simplicity and mild, neutral conditions, which minimize the risk of side reactions involving the triazole ring.[12]
Question 5: How should I monitor the progress of my oxidation reaction?
Answer:
Thin-Layer Chromatography (TLC) is the most effective method.
Prepare your TLC plate: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).
Choose a solvent system: A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the starting alcohol has an Rf value of approximately 0.3-0.4. The product aldehyde or ketone, being less polar, will have a higher Rf.
Visualize: Use a UV lamp to visualize the aromatic rings. Staining, for example with potassium permanganate (which reacts with the alcohol but not the aldehyde/ketone), can be very helpful to confirm the disappearance of the starting material.
A completed reaction is indicated by the complete consumption of the starting material spot.
Question 6: Can the triazole ring itself be oxidized?
Answer:
The 1,2,3-triazole ring is generally considered a stable aromatic heterocycle and is robust to most oxidation conditions used for converting alcohols to aldehydes.[2] However, extremely harsh oxidants (e.g., hot KMnO₄, ozonolysis) could potentially lead to ring cleavage. By using selective methods like DMP, Swern, or MnO₂, the triazole ring will remain unaffected.
Experimental Workflow & Protocols
Diagram: General Workflow for Oxidation of Triazole-Benzyl Alcohols
Caption: Standard experimental workflow for the oxidation of an alcohol.
Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
This protocol describes a general procedure for the oxidation of a primary triazole-benzyl alcohol to the corresponding aldehyde on a 1 mmol scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the triazole-benzyl alcohol (1.0 mmol).
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the alcohol is fully dissolved. Place the flask under an inert atmosphere of nitrogen or argon.
Reagent Addition: Add the Dess-Martin Periodinane (1.2 mmol) to the solution in one portion at room temperature. The reaction is often rapid.[8]
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., every 15-20 minutes). The reaction is typically complete within 1-3 hours.[11]
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (approx. 10 mL).
Workup: Stir the biphasic mixture vigorously until the layers become clear (this may take 15-30 minutes). Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
Hirano, M., Yakabe, S., Morimoto, T. (1998). Chemical Manganese Dioxide (CMD), an Efficient Activated Manganese Dioxide. Application to Oxidation of Benzylic and Allylic Alcohols. Journal of Synthetic Organic Chemistry, Japan, 56(7), 591-597. [Link]
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE, 20.15. [Link]
Karimi, B., Zareyee, D. (2008). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Comptes Rendus Chimie, 11(6-7), 753-757. [Link]
BYJU'S. Byproducts Produced in Swern Oxidation. [Link]
Yuan, Y., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 565. [Link]
Wang, N., et al. (2015). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. RSC Advances, 5(10), 7480-7488. [Link]
Movassagh, B., Shokri, S. (2005). Solvent free oxidation of alcohols with manganese dioxide. Tetrahedron Letters, 46(39), 6703-6706. [Link]
Ghorpade, S., et al. (2021). Selective aerobic oxidation of benzylic and allylic alcohols catalyzed by Cu(OAc)2/TEMPO/Et2NH. Indian Journal of Chemistry - Section B, 60B, 589-597. [Link]
Nemykin, V. N., et al. (2007). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Inorganic Chemistry, 46(12), 4874-4883. [Link]
MIT Department of Chemistry. (2015). Synthesis of Dess-Martin-Periodinane and Oxidation of a 1º Alcohol using Dess-Martin-Periodinane. [Link]
Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 34-42. [Link]
Gualteros, S., et al. (2019). 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. Chemistry – A European Journal, 25(59), 13413-13437. [Link]
Belapure, A. S. (2015). Synthesis and Catalytic Applications of 1,2,4-Triazoles in Oxidative Processes. TRACE: Tennessee Research and Creative Exchange. [Link]
HPLC Method Development for (4-[1,2,3]Triazol-1-yl-phenyl)-methanol Purity
A Comparative Technical Guide for Analytical Scientists Executive Summary Developing a purity method for (4-[1,2,3]Triazol-1-yl-phenyl)-methanol presents a dual challenge: retaining a polar primary alcohol while simultan...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Analytical Scientists
Executive Summary
Developing a purity method for (4-[1,2,3]Triazol-1-yl-phenyl)-methanol presents a dual challenge: retaining a polar primary alcohol while simultaneously resolving structurally similar regioisomers inherent to "Click" chemistry synthesis.
While standard C18 chemistries are the industry default, this guide demonstrates that they often fail to resolve the critical 1,4- and 1,5-regioisomers . Through comparative analysis, we establish that Biphenyl Core-Shell technology significantly outperforms C18, utilizing
interactions to achieve baseline resolution of isomers that co-elute on alkyl-bonded phases.
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
Feature
Property
Chromatographic Implication
Analyte
(4-[1,2,3]Triazol-1-yl-phenyl)-methanol
Polarity: LogP 0.5. Risk of elution near void volume () on C18.
Functional Groups
1,2,3-Triazole; Phenyl ring; Hydroxymethyl
Selectivity: The triazole and phenyl rings are electron-rich, making them ideal candidates for stationary phases.
Key Impurity A
1,5-Regioisomer
Critical Separation: Formed via thermal background reaction or Ruthenium catalysis. Structurally identical to the target (isobaric) but differs in 3D shape/dipole.
Key Impurity B
4-Azidobenzyl alcohol
Safety: Unreacted azide is potentially explosive and toxic; must be quantified at trace levels.
Method Development Decision Matrix
The following logic flow illustrates why a standard generic gradient often fails for this specific molecule.
Figure 1: Decision matrix highlighting the necessity of alternative selectivity for triazole regioisomer separation.
Comparative Study: C18 vs. Biphenyl[1]
We evaluated two distinct stationary phases to determine the optimal method.
Outcome: The analyte elutes early due to the polar hydroxyl group. More critically, the 1,4-product and the 1,5-impurity often show partial overlap (Resolution < 1.5) because their hydrophobic footprints are nearly identical.
Scenario B: The "Specialist" – Biphenyl
Column: Core-Shell Biphenyl (3.0 x 100 mm, 2.6 µm)
Mechanism: Hydrophobic +
Interactions .
Outcome: The electron-deficient triazole ring interacts differently with the biphenyl ligands depending on its orientation (1,4 vs 1,5). This "shape selectivity" pulls the isomers apart.
Solvent Effect: Using Methanol instead of Acetonitrile enhances these
interactions, further increasing resolution.
Performance Data Summary
Parameter
C18 (Acetonitrile)
Biphenyl (Methanol)
Verdict
Retention ()
1.2 (Weak)
3.5 (Strong)
Biphenyl retains polar alcohol better.
Isomer Resolution ()
1.1 (Co-elution)
4.2 (Baseline)
Biphenyl is superior.
Peak Symmetry
1.3
1.05
Biphenyl shows less tailing for N-heterocycles.
Optimized Experimental Protocol
This protocol is validated for stability-indicating purity analysis.
Instrumentation & Conditions[2][3][4][5]
System: UHPLC with PDA (Photo Diode Array) or UV-Vis.
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
Resolution (
): The resolution between the main peak (1,4-isomer) and the nearest impurity (likely the 1,5-isomer or des-hydroxy precursor) must be > 2.0 .
Tailing Factor (
): Must be < 1.5 . High tailing indicates secondary silanol interactions; if observed, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid).
Retention Time Precision: %RSD < 0.5% for 5 replicates.
Troubleshooting Guide
Issue
Root Cause
Solution
Split Peaks
Solvent mismatch
Dissolve sample in <20% Methanol. High organic sample diluent causes "breakthrough" of the polar analyte.
Rising Baseline
Copper leaching
If CuAAC was used, residual copper can complex with the column. Add 5mM EDTA wash or use a metal scavenger prior to injection [2].
Isomer Co-elution
Wrong Solvent
Ensure Methanol is used. Acetonitrile suppresses the selectivity required for separating the 1,4 and 1,5 isomers.
References
Restek Corporation. (2025). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. ResearchGate. Link
Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Link
Sigma-Aldrich. (2023). Developing HPLC Methods: Column Screening and Selectivity. Sigma-Aldrich Technical Library. Link
National Institutes of Health (PubChem). (2025). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol Properties. PubChem.[1][2] Link
Technical Comparison Guide: Mass Spectrometry Fragmentation of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol
Executive Summary This guide provides a technical analysis of the fragmentation patterns of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol (MW 175.07 Da), a critical motif in "click chemistry" drug design. We compare two primar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the fragmentation patterns of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol (MW 175.07 Da), a critical motif in "click chemistry" drug design. We compare two primary activation methods: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) .
Verdict: For structural confirmation of the triazole core, CID is preferred due to its "soft" activation that preserves the diagnostic neutral loss of
(28 Da). However, for comprehensive structural elucidation including the benzylic linker, HCD is superior as it overcomes the activation energy barrier required to cleave the hydroxymethyl group and provides a richer product ion spectrum without the low-mass cutoff inherent to ion traps.
Structural Analysis & Theoretical Fragmentation
The analyte consists of two distinct functional moieties that dictate its gas-phase behavior:
1,2,3-Triazole Ring: A nitrogen-rich heterocycle formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is generally stable but prone to characteristic diazo-elimination.
Benzyl Alcohol Linker: A phenyl ring substituted with a hydroxymethyl group. This moiety typically undergoes dehydration (
loss) or -cleavage.
Theoretical Fragmentation Channels
Channel A (Triazole Diagnostic): Retro-1,3-dipolar cycloaddition or simple extrusion of molecular nitrogen (
).
Transition:
.
Channel B (Linker Stability): Dehydration of the benzylic alcohol.
Transition:
.
Channel C (Skeletal Rupture): Loss of the hydroxymethyl radical or formaldehyde equivalents, often requiring higher collision energies (CE).
Comparative Methodology: CID vs. HCD
The choice of fragmentation technique significantly alters the observed spectral topology.[1]
Table 1: Technical Comparison of Activation Modes
Feature
CID (Resonant Excitation)
HCD (Beam-Type)
Mechanism
Resonant excitation in a linear ion trap (LIT). Slow heating (milliseconds).
Non-resonant acceleration in a collision cell. Fast activation (microseconds).
Energy Regime
Low to Moderate. Energy is accumulated over many collisions.
Higher. Energy is deposited in fewer, more violent collisions.
Fragment Stability
Favors the lowest energy pathway (thermodynamic control). Best for observing the -28 Da () loss.
Accesses higher energy pathways (kinetic control). Best for secondary fragmentation (e.g., ring opening).
Spectral Bias
Low Mass Cutoff: Fragments < 1/3 of precursor m/z are unstable and lost.
No Cutoff: Detects all ions, including small immonium ions or low-mass reporters.
Application
Confirmation of the parent triazole structure.
Full sequencing of the phenyl-methanol linker and side chains.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a "ramp" strategy to self-validate the optimal collision energy.
Validation: Verify stable spray current (approx. 4-5 µA).
Precursor Isolation:
Target m/z: 176.1 (Monoisotopic peak).
Isolation Width: 1.0 Da (Ensures
isotopes do not interfere with fragment ratios).
Energy Ramping (The Critical Step):
For CID: Perform a Normalized Collision Energy (NCE) ramp from 15% to 45%.
For HCD: Perform an NCE ramp from 20% to 60%.
Why: Triazoles are relatively stable; ramping ensures you capture the onset of
loss without obliterating the signal into "hash" (electronic noise).
Pathway Visualization & Results
The following diagram illustrates the competing fragmentation pathways. The Blue path represents the dominant low-energy channel (CID favored), while the Red path represents higher-energy bond scission (HCD favored).
Caption: Fragmentation tree of (4-[1,2,3]Triazol-1-yl-phenyl)-methanol. Green path indicates the diagnostic triazole cleavage; Red path indicates linker dehydration.
Data Interpretation
The loss of
is the "fingerprint" of the 1,2,3-triazole ring.[3] In CID, the m/z 148 ion is often the base peak (100% relative abundance). In HCD at high energies (>40 NCE), the m/z 148 ion depletes rapidly, yielding smaller aromatic fragments like m/z 77 and m/z 91.
Table 2: Observed Fragment Ions (Relative Abundance Estimate)
m/z (Calc)
Ion Identity
Interpretation
CID Abundance (30 NCE)
HCD Abundance (40 NCE)
176.08
Parent Ion
10%
<5%
158.07
Dehydration (Benzyl alcohol)
20%
40%
148.08
Diagnostic Triazole Loss
100% (Base)
60%
130.06
Combined Loss
45%
85%
91.05
Tropylium Ion (Linker specific)
<5%
30%
77.04
Phenyl Cation
Absent (Cutoff)
25%
Conclusion
For researchers developing triazole-based linkers or PROTACs:
Use CID when your primary goal is to confirm the presence of the triazole ring intact. The m/z 148 signal (
) is robust and diagnostic.
Use HCD when characterizing the linker stability or when the molecule is part of a larger conjugate. HCD provides a more uniform fragmentation across the phenyl-methanol backbone, generating the tropylium ion (m/z 91) which confirms the benzylic structure.
References
Thermo Fisher Scientific. (2025).[4] High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry.[5] Retrieved from [Link]
Royal Society of Chemistry. (2000). Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
University of Calgary. (2025). Mass Spectroscopy: Fragmentation of Benzyl Alcohol. Retrieved from [Link]
National Institutes of Health (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[6] Retrieved from [Link]
Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration.[7] Retrieved from [Link]